2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid
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Overview
Description
2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid is a heterocyclic compound that features an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with ammonia under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at low temperatures (0-5°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of sulfuric acid (H₂SO₄).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares a similar oxadiazole ring structure but differs in its substitution pattern.
2-Amino-1,3,4-oxadiazole derivatives: These compounds also contain an oxadiazole ring but with different substitution groups.
Uniqueness
2-Amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9N3O3 |
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Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O3/c1-3-5(9-12-8-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11) |
InChI Key |
HRTNOEVRQGQFKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CC(C(=O)O)N |
Origin of Product |
United States |
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